molecular formula C11H14N2O2S B14842103 3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide

3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide

Cat. No.: B14842103
M. Wt: 238.31 g/mol
InChI Key: FFJHHNKMRFFSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of 2-chloropyridine with ammonia or an amine under suitable conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The picolinamide core can be reduced under suitable conditions to form corresponding amines.

    Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide depends on its specific application. In biochemical assays, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropoxy and methylthio groups can modulate its binding affinity and specificity, while the picolinamide core can interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-6-(methylthio)picolinamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    3-Cyclopropoxy-N-methyl-6-(methylthio)pyridine: Similar structure but lacks the amide functionality, which can influence its chemical behavior and applications.

Uniqueness

3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide is unique due to the presence of both the cyclopropoxy and methylthio groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the picolinamide core makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-6-methylsulfanylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-12-11(14)10-8(15-7-3-4-7)5-6-9(13-10)16-2/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

FFJHHNKMRFFSID-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)SC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.